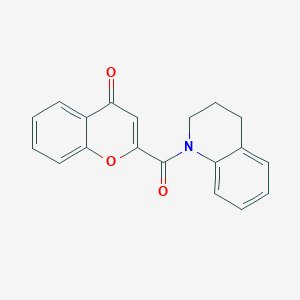

2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-(3,4-dihydro-2H-quinoline-1-carbonyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-16-12-18(23-17-10-4-2-8-14(16)17)19(22)20-11-5-7-13-6-1-3-9-15(13)20/h1-4,6,8-10,12H,5,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJRSNVHGFAAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one typically involves the condensation of 1,2,3,4-tetrahydroquinoline with a chromenone derivative under specific reaction conditions. One common method involves the use of acetonitrile as a solvent and glyoxylic acid monohydrate as a reagent. The reaction mixture is stirred at room temperature for an extended period, often 48 hours, to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline and chromenone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinoline and chromenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline and chromenone compounds.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that derivatives of 4H-chromenes exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A notable study highlighted the efficacy of chromene derivatives against different cancer cell lines, suggesting potential therapeutic applications in oncology .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. It has shown promising results against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

3. Neuroprotective Effects

Given the structural similarity to other bioactive compounds, there is interest in exploring its neuroprotective effects. Compounds containing chromenone structures have been studied for their ability to inhibit acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that such compounds can enhance acetylcholine levels by inhibiting its breakdown .

Synthetic Applications

Building Block in Organic Synthesis

Due to its complex structure and functional groups, this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules with potential pharmaceutical applications. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—allows chemists to modify its structure for specific applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated against breast cancer cells | Induced apoptosis and inhibited cell growth significantly (IC50 < 10 µM) |

| Antimicrobial Evaluation | Tested against E. coli and S. aureus | Showed inhibition zones comparable to standard antibiotics |

| Neuroprotective Study | Assessed for acetylcholinesterase inhibition | Demonstrated IC50 values below 5 µM, indicating strong inhibitory activity |

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroquinoline: A simpler analog with similar structural features but lacking the chromenone moiety.

Chromen-4-one: The chromenone core structure without the tetrahydroquinoline component.

2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: A derivative with additional functional groups that may exhibit different biological activities.

Uniqueness

2-(1,2,3,4-Tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one is unique due to its combined structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one is a hybrid molecule that combines elements of tetrahydroquinoline and chromone structures. This molecular design suggests potential biological activities, particularly in the fields of neuroprotection and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 304.34 g/mol. The structure features a chromone moiety linked to a tetrahydroquinoline carbonyl group, which may influence its interaction with biological targets.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound through its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's disease.

- Inhibition Assays : The compound exhibited IC50 values of 0.47 μM for AChE and 0.18 μM for BuChE, indicating strong inhibitory activity compared to standard drugs .

2. Antioxidant Activity

The compound has shown significant antioxidant properties, which are essential for protecting cells from oxidative stress.

- Total Antioxidant Capacity : In assays measuring total antioxidant capacity (TAC), the compound demonstrated a Trolox equivalent value that suggests robust antioxidant activity .

3. Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines.

- Cytotoxicity Assays : In vitro studies using the MTT assay revealed that the compound exhibits cytotoxic effects on several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 0.99 μM to 2.06 μM depending on the cell line tested .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.403 |

| MCF-7 | 0.99 |

| NCI-H460 | 2.06 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The inhibition of AChE and BuChE can help increase acetylcholine levels in the brain, potentially improving cognitive function.

- Antioxidant Defense : By scavenging free radicals, the compound may protect neuronal cells from damage associated with oxidative stress.

- Cell Cycle Arrest : Studies indicate that the compound induces G2/M phase arrest in cancer cells, disrupting their proliferation .

Case Studies

Several studies have explored the biological activity of similar compounds derived from chromone and tetrahydroquinoline structures:

- Study on Tacrine Derivatives : Modified tacrine derivatives showed multifaceted biological activities including AChE inhibition and antioxidant effects similar to those observed in our compound .

- Hybrid Molecules : Research on molecular hybrids targeting tubulin polymerization revealed that structural modifications can enhance anticancer properties through specific binding interactions at the colchicine site .

Q & A

Q. Methodological Answer

- X-Ray Crystallography : Resolves stereochemistry (e.g., C21H18ClN, orthorhombic crystal system, Z = 4) .

- HPLC-MS : Quantifies purity (>95%) and detects isomers using C18 columns (acetonitrile/water gradient).

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chromen-4-one carbonyl at δ 177.5 ppm) .

What strategies can mitigate the formation of cis/trans isomeric mixtures in tetrahydroquinoline derivatives?

Q. Advanced Experimental Design

- Steric Hindrance : Use bulky substituents (e.g., biphenyl groups) to favor trans-isomers via chair-like transition states .

- Catalyst Tuning : Acidic ionic liquids reduce isomerization by stabilizing intermediates through H-bonding .

- Dynamic Kinetic Resolution : Combine chiral catalysts (e.g., BINOL-phosphoric acids) with enzymes to shift equilibrium toward single isomers .

What in vitro models are appropriate for evaluating the biological activity of tetrahydroquinoline-chromenone compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.